molecular formula C12H12BrN3O3 B8443857 3-[(7-Bromo-3-nitroquinolin-4-yl)amino]propan-1-ol

3-[(7-Bromo-3-nitroquinolin-4-yl)amino]propan-1-ol

Cat. No. B8443857
M. Wt: 326.15 g/mol
InChI Key: PVPHQKMJJKRCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088788B2

Procedure details

To a round-bottomed flask containing 7-bromo-4-chloro-3-nitroquinoline (60 g, 209.1 mmol) was added DMF (390 mL) and triethylamine (44 mL, 313.6 mmol) and the solution was stirred at 0° C. in an ice-bath. To this cooled solution was added 3-aminopropan-1-ol (17.6 mL, 230.0 mmol) and the reaction was stirred at ambient temperature overnight. The solvent was removed under reduced pressure and the resultant orange solid was recrystallized from ethyl acetate (800 mL). The product was separated by filtration and the solids were washed with diethyl ether and dried under reduced pressure to afford crude 3-[(7-bromo-3-nitroquinolin-4-yl)amino]propan-1-ol (88.15 g) as a brown solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
390 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[NH2:23][CH2:24][CH2:25][CH2:26][OH:27]>CN(C=O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:23][CH2:24][CH2:25][CH2:26][OH:27])=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
NCCCO
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
390 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant orange solid was recrystallized from ethyl acetate (800 mL)
CUSTOM
Type
CUSTOM
Details
The product was separated by filtration
WASH
Type
WASH
Details
the solids were washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 88.15 g
YIELD: CALCULATEDPERCENTYIELD 129.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.